2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPPVVKWYMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039335-17-5 | |
| Record name | 1039335-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-methoxyaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is often carried out in the presence of dehydrating agents like polyphosphoric acid or phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-(3-hydroxyphenyl)-1,3-benzoxazol-6-amine.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine serves as a building block for synthesizing more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for synthetic applications .
Biology
The compound has garnered attention for its biological activities , particularly as a potential fluorescent probe due to its aromatic nature. Studies indicate that derivatives of benzoxazole can exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis, with minimal inhibitory concentrations (MIC) varying among different derivatives .
Antimicrobial Activity Case Study
A study conducted on benzoxazole derivatives demonstrated their efficacy against several strains of bacteria. The MIC values for selected compounds were documented as follows:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against B. subtilis |
|---|---|---|
| This compound | 32 | 16 |
| 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine | 64 | 32 |
Medicine
In medical research, this compound is being explored for its anticancer potential . Preliminary studies have shown that it can induce apoptosis in various cancer cell lines including breast (MCF-7) and lung cancer cells (A549). This suggests that the compound may have therapeutic applications in oncology .
Anticancer Potential Case Study
Research evaluating the cytotoxic effects of benzoxazole derivatives on cancer cells revealed:
| Cell Line | IC (μM) for this compound |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Industry
In industry, the compound is utilized in the synthesis of specialty chemicals and materials that require specific electronic or photonic properties. Its unique electronic characteristics make it suitable for applications in developing materials for sensors and other electronic devices.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact pathways and targets vary based on the specific application and derivative used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
| Compound Name | Molecular Formula | Substituent (Position) | Key Structural Features | CAS Number | Purity |
|---|---|---|---|---|---|
| 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine | C₁₄H₁₂N₂O₂ | -OCH₃ (3-position) | Benzoxazole, amine at C6 | 1039335-17-5 | 95% |
| 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | C₁₄H₁₂N₂O | -CH₃ (3-position) | Methyl instead of methoxy | CID 6459766 | N/A |
| 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine | C₁₄H₁₂N₂O₂ | -OCH₃ (4-position) | Methoxy positional isomer, amine at C5 | 54995-53-8 | 95% |
- Positional Isomerism: The 4-methoxy analog (QZ-6175) demonstrates how substituent placement affects molecular symmetry and dipole moments, which may influence crystallinity .
Heterocyclic Core Modifications
| Compound Name | Molecular Formula | Core Structure | Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₄H₁₂N₂O₂ | Benzoxazole | 3-Methoxyphenyl, amine at C6 | 1039335-17-5 |
| 6-Methoxy-1,3-benzothiazol-2-amine | C₈H₇N₂OS | Benzothiazole | Methoxy at C6, amine at C2 | N/A |
| 6-Phenylbenzo[d]isoxazol-3-amine | C₁₃H₁₀N₂O | Isoxazole | Phenyl at C6, amine at C3 | 828300-70-5 |
- Key Differences: Heteroatom Impact: Replacing oxygen in benzoxazole with sulfur (benzothiazole) increases molecular polarity and may enhance binding to metal ions .
Substituent Group Variations
| Compound Name | Molecular Formula | Substituent Group | Core Structure | CAS Number |
|---|---|---|---|---|
| This compound | C₁₄H₁₂N₂O₂ | 3-Methoxyphenyl | Benzoxazole | 1039335-17-5 |
| 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine | C₁₁H₁₀N₄O | Pyrazole | Benzoxazole | 1152583-84-0 |
| 2-Methylbenzo[d]oxazol-6-amine | C₈H₈N₂O | Methyl | Benzoxazole | 5676-60-8 |
- Key Differences: Aromatic vs. Non-Aromatic Substituents: The pyrazole group in the 1-methylpyrazole analog introduces a nitrogen-rich heterocycle, which could improve solubility in polar solvents .
Biological Activity
The compound 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structure and Properties
The compound's structure features a benzoxazole core with a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 225.26 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to modulate enzyme activity, which can lead to various pharmacological effects. The exact pathways involved are still under investigation but may include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes relevant in disease processes.
- Receptor Binding : The compound's structure allows it to bind to biological receptors, altering their activity and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Compounds in the benzoxazole class have demonstrated antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) for related compounds often range from to depending on structural modifications .
- Anticancer Activity : Benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves apoptosis induction or cell cycle arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzoxazole derivatives. The following table summarizes key similarities and differences:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₄H₁₃N₂O | Methoxy substitution enhances lipophilicity | Antimicrobial, anticancer |
| 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine | C₁₄H₁₁BrN₂O | Bromine substitution may enhance reactivity | Potentially higher reactivity |
| 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine | C₁₄H₁₁ClN₂O | Chlorine instead of bromine affects solubility | Varies based on substitution |
Case Studies
Several studies have evaluated the biological activity of benzoxazole derivatives:
- Antimicrobial Screening : A study screened various benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that specific substitutions significantly enhanced antibacterial properties .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that modifications in the benzoxazole structure could lead to increased cytotoxicity against breast and lung cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-methoxyphenyl isocyanate with 6-aminophenol derivatives under reflux conditions. Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., p-toluenesulfonic acid) are critical for yield improvement. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Structural validation should employ H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and torsional conformations. For preliminary analysis, FT-IR can identify characteristic bands (e.g., N–H stretching at ~3400 cm, C–O–C vibrations at ~1250 cm). Comparative HPLC retention times against known standards and UV-Vis absorption spectra (λ ~280–320 nm) provide additional validation .
Q. What are the primary applications of this compound in material science or chemical sensing?
- Methodological Answer : The benzoxazole core’s electron-deficient nature makes it suitable for fluorescence-based sensors. Researchers can functionalize the 6-amine group with electron-withdrawing substituents (e.g., nitro groups) to tune emission wavelengths. Applications include detecting metal ions (e.g., Cu) or reactive oxygen species via fluorescence quenching .
Advanced Research Questions
Q. How do substituent modifications at the 3-methoxyphenyl group affect the compound’s pharmacokinetic properties?
- Methodological Answer : Substituent effects can be studied using in vitro assays (e.g., hepatic microsomal stability tests) and computational models (e.g., molecular docking for CYP450 interactions). For example, replacing methoxy with trifluoromethyl (as in EN300-10564474) enhances metabolic stability by reducing oxidative dealkylation . Advanced studies should correlate logP values (via shake-flask method) with blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain selection, incubation time). Researchers should:
- Standardize protocols (e.g., CLSI guidelines for MIC determination).
- Include positive controls (e.g., ciprofloxacin for antibacterial assays).
- Perform dose-response curves to differentiate cytotoxic vs. therapeutic thresholds.
Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s binding affinity for specific molecular targets?
- Methodological Answer : SAR requires systematic substitution at the benzoxazole core (e.g., halogenation at position 5) and methoxyphenyl ring (e.g., para- vs. meta-substitution). Techniques include:
- Molecular Dynamics Simulations : To predict binding modes with targets (e.g., DNA gyrase for antimicrobial activity).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target-ligand interactions.
- Fragment-Based Drug Design : Use the benzoxazole scaffold as a fragment for hybrid molecule synthesis .
Q. What analytical methods detect and quantify impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for identifying trace impurities (e.g., unreacted intermediates like 3-methoxyphenyl isocyanate). Quantitative NMR (qNMR) using maleic acid as an internal standard ensures accuracy. For process-related impurities (e.g., dimers), size-exclusion chromatography (SEC) provides resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
